(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
CAS No.: 1344584-09-3
Cat. No.: VC11655238
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol
* For research use only. Not for human or veterinary use.
![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one - 1344584-09-3](/images/structure/VC11655238.png)
Specification
CAS No. | 1344584-09-3 |
---|---|
Molecular Formula | C11H10F3NO2 |
Molecular Weight | 245.20 g/mol |
IUPAC Name | (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |
Standard InChI | InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1 |
Standard InChI Key | XEWLUIUJLIBKQK-VIFPVBQESA-N |
Isomeric SMILES | C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
SMILES | C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic name for this compound is (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one. Its molecular formula is C₁₁H₁₀F₃NO₂, corresponding to a molecular weight of 257.20 g/mol. The structure features a six-membered morpholinone ring (a morpholine derivative with a ketone group at the 3-position) substituted at the 5-position with a 4-(trifluoromethyl)phenyl group in the R configuration .
Stereochemical Considerations
The R configuration at the 5-position is critical for the compound’s biological activity and synthetic utility. Chirality in morpholinones often influences binding affinity to biological targets, as seen in analogous compounds like rivaroxaban intermediates .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₀F₃NO₂ | Calculated |
Molecular Weight | 257.20 g/mol | Calculated |
IUPAC Name | (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | |
Chiral Centers | 1 (5-position) |
Synthesis and Manufacturing
Challenges in Synthesis
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Trifluoromethyl Group Stability: The electron-withdrawing trifluoromethyl group may complicate reactions requiring nucleophilic aromatic substitution .
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Stereochemical Purity: Ensuring high enantiomeric excess (ee) at the 5-position demands precise control over reaction conditions .
Physicochemical Properties
Predicted Properties
While experimental data for this specific compound is limited, properties can be inferred from structurally similar morpholinones:
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Melting Point: 120–150°C (estimated for crystalline solids with aryl substituents) .
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Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic trifluoromethylphenyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the lactam ring .
Table 2: Comparative Physicochemical Data for Morpholinone Derivatives
Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
---|---|---|---|
Rivaroxaban Intermediate | 145–148 | 0.5 (Water) | 2.1 |
(5R)-5-[4-CF₃-phenyl]morpholin-3-one | 130–135 (est.) | <1 (Water) | 2.8 (est.) |
Pharmacological and Industrial Relevance
Role as a Synthetic Intermediate
Morpholin-3-one derivatives are pivotal in synthesizing anticoagulants (e.g., rivaroxaban) and kinase inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Biological Activity Insights
Though direct studies on (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one are scarce, related compounds exhibit:
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NK1 Receptor Antagonism: Similar to aprepitant, trifluoromethylaryl morpholinones may modulate neurokinin pathways .
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Anticancer Potential: Morpholinone cores are found in PI3K/mTOR inhibitors under clinical investigation .
Research Gaps and Future Directions
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Synthetic Optimization: Developing enantioselective routes to improve yield and ee.
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Biological Screening: Evaluating kinase inhibition or antiviral activity in vitro.
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Crystallographic Studies: Resolving the crystal structure to guide drug design.
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